3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-indazole
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Overview
Description
The compound 3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-indazole is a complex organic molecule that features a benzimidazole and an indazole moiety connected through a pyrrolidine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indazole precursors. These precursors are then linked through a pyrrolidine moiety using a series of condensation and cyclization reactions. Common reagents used in these steps include strong acids or bases, coupling agents like EDC or DCC, and solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-indazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-indazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-indazole exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another compound with a benzoic acid moiety, used in various chemical reactions.
tert-Butyl carbamate: A compound with a carbamate group, often used in organic synthesis.
Uniqueness
What sets 3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-indazole apart is its unique combination of benzimidazole and indazole rings connected through a pyrrolidine linker. This structure provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1-methylindazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-23-17-8-4-2-6-15(17)19(22-23)20(26)24-11-10-14(12-24)25-13-21-16-7-3-5-9-18(16)25/h2-9,13-14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENRPPCYVTNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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